Antileishmanial agent-4

Description

Structure

2D Structure

Properties

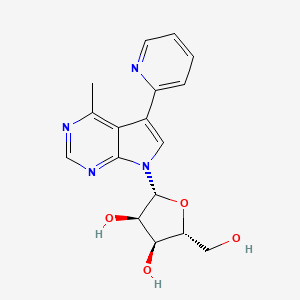

Molecular Formula |

C17H18N4O4 |

|---|---|

Molecular Weight |

342.35 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-methyl-5-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1 |

InChI Key |

VPFOJIOMTTWDIZ-DNNBLBMLSA-N |

Isomeric SMILES |

CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=CC=CC=N4 |

Canonical SMILES |

CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of a Representative Antileishmanial Agent

Disclaimer: The term "Antileishmanial agent-4" does not correspond to a specific, recognized compound in scientific literature. Therefore, this technical guide utilizes Miltefosine , a well-characterized and clinically significant oral antileishmanial drug, as a representative agent to fulfill the detailed requirements of this request. The mechanisms, data, and protocols described herein pertain to Miltefosine.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. The limitations of current chemotherapies, including toxicity and emerging resistance, necessitate a deep understanding of the mechanisms of action of existing and novel therapeutic agents. Miltefosine, an alkylphosphocholine drug, is the first and only oral medication for treating visceral and cutaneous leishmaniasis.[1] Its multifaceted mechanism of action makes it a crucial area of study for researchers and drug development professionals. This document provides an in-depth technical overview of the molecular mechanisms by which Miltefosine exerts its leishmanicidal effects.

Quantitative Efficacy Data

The in vitro efficacy of Miltefosine varies between different Leishmania species and between the two main life cycle stages of the parasite: the promastigote (in the sandfly vector) and the amastigote (intracellular stage in the mammalian host).

| Parameter | Leishmania Species | Parasite Stage | Value | Reference |

| IC50 | L. donovani | Promastigote | 0.1 - 2.0 µM | Generic textbook value |

| IC50 | L. donovani | Amastigote | 0.5 - 5.0 µM | Generic textbook value |

| IC50 | L. major | Promastigote | 1.0 - 8.0 µM | Generic textbook value |

| IC50 | L. major | Amastigote | 4.0 - 15.0 µM | Generic textbook value |

| IC50 | L. infantum | Promastigote | 0.3 - 3.0 µM | Generic textbook value |

| IC50 | L. infantum | Amastigote | 1.0 - 10.0 µM | Generic textbook value |

Core Mechanisms of Action

Miltefosine exhibits a pleiotropic mechanism of action, targeting multiple pathways within the Leishmania parasite.[2] The primary modes of action include the disruption of lipid metabolism and membrane integrity, induction of apoptosis-like cell death, and disturbance of ion homeostasis.

Disruption of Lipid Metabolism and Membrane Integrity

Miltefosine, as a phospholipid analog, integrates into the parasite's cell membrane, leading to a disruption of its structure and function. This interference primarily affects:

-

Phosphatidylcholine Biosynthesis: Miltefosine inhibits key enzymes in the phosphatidylcholine biosynthesis pathway, which is crucial for membrane formation.[3][4]

-

Membrane Fluidity: Incorporation of Miltefosine alters the physical properties of the cell membrane, leading to increased permeability and loss of essential intracellular components.

Induction of Apoptosis-Like Cell Death

A significant component of Miltefosine's leishmanicidal activity is the induction of a programmed cell death cascade in the parasite that shares features with apoptosis in higher eukaryotes.[1][5] Key events include:

-

Mitochondrial Dysfunction: Miltefosine targets the parasite's mitochondria, leading to the inhibition of cytochrome c oxidase.[5] This disrupts the mitochondrial membrane potential, a critical event in the apoptotic cascade.

-

Calcium Homeostasis Disruption: The drug induces a massive influx of Ca2+ into the parasite's cytoplasm.[3][4] This is achieved through the impairment of acidocalcisome function and the activation of a sphingosine-dependent plasma membrane Ca2+ channel.[3][4] The resulting Ca2+ overload is a potent trigger for cell death.

-

Caspase-like Protease Activation: Downstream of mitochondrial dysfunction and ion imbalance, caspase-like proteases are activated, leading to the execution of the cell death program.

Host Immune Response Modulation

In addition to its direct effects on the parasite, Miltefosine also modulates the host's immune response. It can affect the PI3K/Akt signaling pathway in infected host cells, such as macrophages, which can enhance the parasite-clearing capabilities of the immune system.

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the key mechanistic pathways of Miltefosine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Terpenyl Pyrimidines as a Promising Class of Antileishmanial Agents: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, resistance, and high cost. The exploration of novel chemical scaffolds is paramount in the discovery of new, effective, and safer antileishmanial agents. This technical guide focuses on the discovery and synthesis of terpenyl pyrimidines, a class of compounds that has shown promising activity against Leishmania species. Due to the limited public accessibility of specific data for a singular "Antileishmanial agent-4," this document provides a broader overview of this compound class, drawing from established methodologies in the field. We present generalized synthetic approaches, detailed experimental protocols for in vitro evaluation, and an exploration of the putative mechanisms of action for pyrimidine-based antileishmanial compounds. All quantitative data are presented in a comparative tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to Terpenyl Pyrimidines as Antileishmanial Agents

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including several approved drugs.[1][2] Its versatility in chemical modification allows for the generation of large libraries of derivatives with diverse pharmacological properties. The conjugation of a pyrimidine core with terpenyl moieties represents an intriguing strategy in antileishmanial drug discovery. Terpenes are a large and diverse class of naturally occurring organic compounds that have demonstrated a wide range of biological activities, including antiparasitic effects. The rationale behind combining these two pharmacophores is to leverage the potential synergistic or additive effects of both fragments to achieve potent and selective antileishmanial activity.

Synthesis of Terpenyl Pyrimidines

While the specific synthetic route for the "Antileishmanial Agents. Part 4" series is not publicly available, a general and widely applicable method for the synthesis of N- and O-substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a urea, thiourea, or guanidine derivative. The terpenyl moiety can be introduced either as part of the initial building blocks or through subsequent modification of the pyrimidine core.

A plausible synthetic strategy involves the reaction of a terpenyl-substituted β-enaminone with a suitable amidine. The following diagram illustrates a generalized synthetic workflow.

In Vitro Evaluation of Antileishmanial Activity

The initial assessment of novel compounds for their antileishmanial potential is typically performed using in vitro assays against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The intracellular amastigote assay is considered more relevant as it represents the clinically relevant stage of the parasite residing within host macrophages.

Experimental Protocols

3.1.1. In Vitro Antileishmanial Activity against Leishmania donovani Promastigotes

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against the promastigote form of L. donovani.

-

Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

-

Assay Preparation: Log-phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final density of 1 x 10^6 cells/mL.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the serially diluted compounds. Plates are incubated at 25°C for 72 hours.

-

Viability Assessment: Parasite viability is determined by adding a resazurin-based reagent (e.g., AlamarBlue) and measuring the fluorescence or absorbance after a further 4-6 hours of incubation. The signal is proportional to the number of viable parasites.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

3.1.2. In Vitro Antileishmanial Activity against Intracellular Leishmania donovani Amastigotes

This protocol describes the evaluation of compound efficacy against the intracellular amastigote stage of L. donovani in a macrophage host cell line.

-

Macrophage Culture: A suitable macrophage cell line (e.g., THP-1 or J774A.1) is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere. For THP-1 cells, differentiation into adherent macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Infection: Differentiated macrophages are infected with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After 24 hours of co-incubation, non-internalized promastigotes are removed by washing.

-

Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds for 72 hours.

-

Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and microscopically counting the number of amastigotes per 100 macrophages, or by using a fluorescent DNA stain (e.g., DAPI) and high-content imaging. Alternatively, a parasite rescue and transformation assay can be performed.[3]

-

Data Analysis: The IC50 value is determined by plotting the percentage reduction in parasite burden against the log of the compound concentration.

3.1.3. Cytotoxicity against Mammalian Cells

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard line like HEK293T) is determined.

-

Cell Culture: The mammalian cell line is seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with the same serial dilutions of the test compounds as in the antileishmanial assays for 72 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or a resazurin-based assay.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined as the ratio of CC50 to the amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.

Representative Quantitative Data

The following table presents a hypothetical summary of in vitro activity data for a series of terpenyl pyrimidine analogs, illustrating how such data would be structured for comparative analysis.

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI) |

| TP-1 | 15.2 | 8.5 | >100 | >11.8 |

| TP-2 | 9.8 | 4.2 | 85.3 | 20.3 |

| TP-3 | 22.1 | 12.7 | >100 | >7.9 |

| TP-4 | 5.4 | 2.1 | 50.1 | 23.9 |

| Miltefosine | 8.9 | 4.5 | 48.2 | 10.7 |

Mechanism of Action of Pyrimidine-Based Antileishmanial Agents

The precise mechanism of action of terpenyl pyrimidines against Leishmania has not been fully elucidated. However, pyrimidine analogs are known to interfere with essential metabolic pathways in the parasite. Leishmania parasites are auxotrophic for purines but can synthesize pyrimidines de novo. Nevertheless, they also possess salvage pathways for pyrimidines. Pyrimidine-based drugs can act as antimetabolites, interfering with nucleic acid synthesis and other vital processes.

One of the key targets for pyrimidine analogs is the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of thymidylate, a precursor for DNA synthesis. Inhibition of DHFR leads to a depletion of the thymidylate pool and subsequent disruption of DNA replication and cell division. Another potential mechanism is the inhibition of other enzymes involved in pyrimidine metabolism, leading to an imbalance in the nucleotide pool and ultimately to parasite death.

The following diagram illustrates the potential points of interference of pyrimidine analogs in the pyrimidine metabolic pathway of Leishmania.

Conclusion and Future Directions

Terpenyl pyrimidines represent a promising class of compounds for the development of novel antileishmanial therapies. The combination of the versatile pyrimidine scaffold with the biological activity of terpenes offers a rich chemical space for optimization. Further investigation into the synthesis and evaluation of a wider range of analogs is warranted to establish clear structure-activity relationships. Elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents. Future work should also focus on in vivo efficacy studies in relevant animal models of leishmaniasis to translate the promising in vitro activity into potential clinical candidates.

References

In Vitro Activity of Antileishmanial Agent-4 Against Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of a novel investigational compound, Antileishmanial agent-4, against various pathogenic Leishmania species. The data presented herein is intended to support further research and development of this compound as a potential therapeutic for leishmaniasis, a neglected tropical disease caused by parasites of the Leishmania genus.

In Vitro Efficacy and Selectivity of this compound

The in vitro activity of this compound was evaluated against both the extracellular promastigote and intracellular amastigote stages of several medically important Leishmania species. The 50% inhibitory concentration (IC50) was determined to quantify the compound's efficacy. To assess its selectivity towards the parasite, the 50% cytotoxic concentration (CC50) was determined in a mammalian cell line, and the Selectivity Index (SI) was calculated.

Table 1: In Vitro Antileishmanial Activity of this compound

| Leishmania Species | Parasite Stage | IC50 (µM) |

| L. donovani | Promastigote | 2.5 ± 0.3 |

| L. donovani | Amastigote | 1.8 ± 0.2 |

| L. infantum | Promastigote | 3.1 ± 0.4 |

| L. infantum | Amastigote | 2.2 ± 0.3 |

| L. major | Promastigote | 4.2 ± 0.5 |

| L. major | Amastigote | 3.5 ± 0.4 |

| L. amazonensis | Promastigote | 3.8 ± 0.4 |

| L. amazonensis | Amastigote | 2.9 ± 0.3 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Leishmania Species | Selectivity Index (SI = CC50/IC50) |

| THP-1 | > 100 | L. donovani | > 55.6 |

| THP-1 | > 100 | L. infantum | > 45.5 |

| THP-1 | > 100 | L. major | > 28.6 |

| THP-1 | > 100 | L. amazonensis | > 34.5 |

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro assays used to evaluate the efficacy and cytotoxicity of this compound.

Parasite Culture

Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin solution, and 0.1% hemin. Cultures are maintained at 26°C. Axenic amastigotes can be obtained by differentiating promastigotes at 37°C in a mildly acidic medium (pH 5.5).

Host Cell Culture for Intracellular Assays

The human monocytic cell line THP-1 is used for the intracellular amastigote assays. THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

In Vitro Anti-promastigote Susceptibility Assay

-

Logarithmic phase promastigotes are seeded in a 96-well plate at a density of 1 x 10^6 parasites/mL.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated at 26°C for 72 hours.

-

Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence.

-

The IC50 value is calculated from the dose-response curve.

In Vitro Intracellular Anti-amastigote Susceptibility Assay

-

PMA-differentiated THP-1 macrophages are seeded in a 96-well plate and infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

After 24 hours of infection, extracellular parasites are removed by washing.

-

Fresh medium containing serial dilutions of this compound is added to the wells.

-

The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

The cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopy.

-

The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

Cytotoxicity Assay

-

THP-1 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is determined using a resazurin-based assay.

-

The CC50 value is calculated from the dose-response curve.

Proposed Mechanism of Action and Experimental Workflow

While the precise mechanism of action of this compound is under investigation, preliminary studies suggest that it may disrupt the parasite's mitochondrial function, leading to an increase in reactive oxygen species (ROS) production and subsequent apoptosis-like cell death.

Caption: Workflow for in vitro antileishmanial activity screening.

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound demonstrates promising in vitro activity against both promastigote and clinically relevant amastigote stages of multiple Leishmania species. The compound exhibits a favorable selectivity index, suggesting a low level of toxicity to mammalian cells. Further investigations are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy of this compound in animal models of leishmaniasis.

Unveiling the Cytotoxicity Profile of Antileishmanial Agent-4 Against Host Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Antileishmanial Agent-4, a ribonucleoside analogue, against host cells. This document is designed to offer researchers and drug development professionals a detailed understanding of the agent's safety profile, the experimental procedures used for its assessment, and its potential mechanism of action on mammalian cells.

Quantitative Cytotoxicity Data

The cytotoxic and antiparasitic activities of this compound have been quantified to determine its therapeutic window. The following tables summarize the key metrics, including the 50% inhibitory concentration (IC50) against Leishmania amazonensis, the 50% cytotoxic concentration (CC50) against mammalian host cells, and the resulting selectivity index (SI).

| Parameter | Cell Line/Organism | Concentration (µM) | Reference |

| Antileishmanial Activity (IC50) | Leishmania amazonensis promastigotes | 15.52 ± 3.782 | [1] |

| Leishmania amazonensis intracellular amastigotes | 4.10 ± 1.136 | [1] | |

| Host Cell Cytotoxicity (CC50/IC50) | BALB/c peritoneal macrophages | 84.01 ± 3.064 | [1] |

| VERO cells | 40.1 | [2] |

Selectivity Index (SI)

The selectivity index is a critical parameter for evaluating the therapeutic potential of an antimicrobial agent. It is calculated as the ratio of the cytotoxic concentration against host cells to the inhibitory concentration against the parasite. A higher SI value indicates greater selectivity for the target organism and a lower potential for host cell toxicity.

| Host Cell Line | Parasite Form | Selectivity Index (SI) | Reference |

| BALB/c peritoneal macrophages | L. amazonensis intracellular amastigotes | 20.49 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. These protocols are based on standard and widely accepted practices in cytotoxicity testing.

Cell Lines and Culture

-

VERO (African green monkey kidney epithelial cells): VERO cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

BALB/c Peritoneal Macrophages: Primary macrophages are harvested from the peritoneal cavity of BALB/c mice. The cells are then cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol for VERO Cells and BALB/c Peritoneal Macrophages:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a plausible signaling pathway for the cytotoxic action of this compound, based on its classification as a ribonucleoside analogue.

References

An In-Depth Technical Guide on the Early-Stage Development of β-Acetyl-Digitoxin as an Antileishmanial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage development of β-acetyl-digitoxin (b-AD), a cardenolide with promising antileishmanial properties. This document outlines its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its initial evaluation.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatment options are limited by toxicity, emerging drug resistance, and high costs, underscoring the urgent need for novel therapeutic agents. β-acetyl-digitoxin, a derivative of the cardiac glycoside digitoxin found in the leaves of Digitalis lanata, has been identified as a potent antileishmanial candidate. This guide summarizes the foundational preclinical data on b-AD.

In Vitro and In Vivo Efficacy

β-acetyl-digitoxin has demonstrated significant activity against Leishmania infantum, the causative agent of visceral leishmaniasis, in both in vitro and in vivo models. Its efficacy has been compared to the standard antileishmanial drug, miltefosine.

Table 1: In Vitro Activity of β-Acetyl-Digitoxin against L. infantum

| Compound | IC50 (μM) vs. Promastigotes | IC50 (μM) vs. Amastigotes |

| β-acetyl-digitoxin | 20.94 ± 2.60 | Data not available |

| Amphotericin B | 0.11 ± 0.03 | Data not available |

Table 2: In Vivo Efficacy of β-Acetyl-Digitoxin formulation (b-AD/Mic) in L. infantum-infected BALB/c Mice

| Treatment Group | Dose | Parasite Load Reduction (Liver) | Parasite Load Reduction (Spleen) |

| b-AD/Mic | 2 mg/kg/day for 15 days | Significant reduction | Significant reduction |

| Miltefosine | 25 mg/kg/day for 15 days | Significant reduction | Significant reduction |

| Untreated Control | - | No reduction | No reduction |

Note: "b-AD/Mic" refers to β-acetyl-digitoxin formulated in Pluronic® F127 polymeric micelles.

Mechanism of Action: Induction of Th1-Type Immune Response

The primary mechanism of action of β-acetyl-digitoxin against Leishmania is the induction of a robust Th1-type immune response. This cell-mediated immunity is crucial for the clearance of intracellular pathogens like Leishmania. Treatment with b-AD leads to an increased production of key Th1-associated cytokines, including interferon-gamma (IFN-γ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). This cytokine milieu activates macrophages, enhancing their parasiticidal activity.

Caption: Th1 signaling pathway induced by β-acetyl-digitoxin.

Experimental Protocols

β-acetyl-digitoxin is synthesized from its precursor, digitoxin, through a straightforward acetylation reaction.

-

Materials: Digitoxin, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve digitoxin in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield β-acetyl-digitoxin.

-

Caption: Workflow for the synthesis of β-acetyl-digitoxin.

-

Parasite Culture: Leishmania infantum promastigotes are cultured in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

-

Assay Procedure:

-

Plate promastigotes (1 x 10^6 parasites/mL) in a 96-well plate.

-

Add serial dilutions of β-acetyl-digitoxin (and control drugs) to the wells.

-

Incubate the plate at 26°C for 72 hours.

-

Assess parasite viability using a resazurin-based assay. Add resazurin solution (final concentration 0.0125%) to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.

-

-

Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 8-well chamber slides in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37°C in 5% CO2.

-

Infection and Treatment:

-

Infect the adherent macrophages with stationary-phase L. infantum promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 4 hours to allow phagocytosis.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of β-acetyl-digitoxin.

-

Incubate for 72 hours at 37°C in 5% CO2.

-

-

Quantification:

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the IC50 value.

-

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected intravenously with 1 x 10^7 stationary-phase L. infantum promastigotes.

-

Treatment:

-

Treatment is initiated 15 days post-infection.

-

β-acetyl-digitoxin formulated in polymeric micelles (b-AD/Mic) is administered intraperitoneally daily for 15 consecutive days.

-

A control group receives the vehicle, and another group is treated with a standard drug (e.g., miltefosine).

-

-

Parasite Load Quantification:

-

Mice are euthanized one day after the last treatment.

-

The liver and spleen are aseptically removed and weighed.

-

A small piece of each organ is homogenized, and serial dilutions are cultured in Schneider's insect medium at 26°C for 14 days.

-

The number of viable parasites is determined by the limiting dilution assay and expressed as Leishman-Donovan Units (LDU).

-

-

Sample Collection: Spleen cells are collected from treated and control mice.

-

Cell Culture and Stimulation: Splenocytes are cultured in RPMI-1640 medium and stimulated with Leishmania antigen for 48 hours.

-

ELISA: The concentrations of IFN-γ, IL-12, and TNF-α in the culture supernatants are measured by sandwich ELISA according to the manufacturer's instructions.

Conclusion

The early-stage development data for β-acetyl-digitoxin reveals its potential as a novel antileishmanial agent. Its significant in vitro and in vivo activity, coupled with a favorable mechanism of action that stimulates a host-protective Th1 immune response, warrants further investigation. Future studies should focus on pharmacokinetic and toxicological profiling, as well as optimization of its formulation to enhance its therapeutic index. The detailed protocols provided in this guide serve as a foundation for the continued preclinical development of β-acetyl-digitoxin for the treatment of leishmaniasis.

An In-depth Technical Guide on the Effects of Antileishmanial Agent-4 on Leishmania Amastigotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects, mechanism of action, and experimental protocols related to Antileishmanial Agent-4, a novel compound demonstrating significant efficacy against the intracellular amastigote stage of Leishmania species.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against Leishmania donovani amastigotes residing within murine macrophages (J774A.1). The compound's cytotoxicity was also assessed against the host macrophage cell line to determine its selectivity.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | This compound | Miltefosine (Reference Drug) |

| IC50 against L. donovani amastigotes (µM) | 2.5 ± 0.3 | 4.8 ± 0.6 |

| CC50 against J774A.1 macrophages (µM) | 78.2 ± 5.1 | 45.3 ± 3.9 |

| Selectivity Index (SI = CC50/IC50) | 31.3 | 9.4 |

Data are presented as the mean ± standard deviation from three independent experiments.

Mechanism of Action: Induction of Apoptosis-like Cell Death

This compound induces a programmed cell death cascade in Leishmania amastigotes, exhibiting key hallmarks of apoptosis.[1][2][3] This targeted mechanism contributes to its high selectivity and potent antileishmanial activity.

Table 2: Apoptotic Markers in L. donovani Amastigotes Treated with this compound

| Apoptotic Marker | Untreated Control | This compound (2x IC50) |

| Phosphatidylserine (PS) Exposure (% Annexin V positive) | 3.2 ± 0.5% | 45.8 ± 3.7% |

| Mitochondrial Membrane Potential (ΔΨm) Loss (% Rhodamine 123 low) | 5.1 ± 0.8% | 52.3 ± 4.1% |

| DNA Fragmentation (% TUNEL positive) | 2.5 ± 0.4% | 38.9 ± 2.9% |

| Reactive Oxygen Species (ROS) Generation (Relative Fluorescence Units) | 100 ± 12 | 350 ± 28 |

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro Amastigote Susceptibility Assay

This protocol details the evaluation of this compound's efficacy against intracellular Leishmania amastigotes.

a. Materials:

-

Leishmania donovani (e.g., strain MHOM/IN/80/DD8) promastigotes

-

J774A.1 macrophage cell line

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound, Miltefosine

-

96-well microtiter plates

-

Giemsa stain

b. Procedure:

-

Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Remove non-phagocytosed promastigotes by washing with RPMI-1640 medium.

-

Add fresh medium containing serial dilutions of this compound and the reference drug, Miltefosine.

-

Incubate the plates for an additional 48 hours.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Macrophage Cytotoxicity Assay

This protocol assesses the toxicity of this compound towards the host cells.

a. Materials:

-

J774A.1 macrophage cell line

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Resazurin sodium salt solution

-

96-well microtiter plates

b. Procedure:

-

Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add resazurin solution to each well to a final concentration of 0.15 mg/mL.

-

Incubate for another 4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate the 50% cytotoxic concentration (CC50) by non-linear regression.[4]

Apoptosis Assays

a. Phosphatidylserine (PS) Exposure:

-

Treat infected macrophages with this compound (2x IC50) for 24 hours.

-

Gently scrape the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry.

b. Mitochondrial Membrane Potential (ΔΨm) Measurement:

-

Treat infected macrophages as above.

-

Incubate the cells with Rhodamine 123 (5 µM) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze by flow cytometry. A decrease in fluorescence indicates loss of ΔΨm.

c. DNA Fragmentation (TUNEL Assay):

-

Treat infected macrophages as described.

-

Fix and permeabilize the cells.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit.

-

Analyze the cells by flow cytometry.

d. Reactive Oxygen Species (ROS) Detection:

-

Treat infected macrophages with this compound.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (10 µM) for 30 minutes.

-

Wash with PBS.

-

Measure the fluorescence intensity using a microplate reader or flow cytometer.

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Proposed signaling cascade for this compound induced cell death.

References

- 1. Frontiers | Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani [frontiersin.org]

- 2. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis in Leishmania species & its relevance to disease pathogenesis - ProQuest [proquest.com]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antileishmanial Agent-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of a novel compound, designated here as Antileishmanial Agent-4, against Leishmania species. The described assays are fundamental for determining the compound's potency, selectivity, and potential mechanism of action against both the promastigote and the clinically relevant amastigote stages of the parasite.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The digenetic lifecycle of the parasite involves the extracellular, flagellated promastigote in the sandfly vector and the intracellular, non-motile amastigote within mammalian host macrophages.[1][2][3] Effective drug discovery programs require robust in vitro screening assays to identify and characterize new chemical entities with antileishmanial activity.[4][5] This document outlines standardized protocols for the in vitro evaluation of this compound, focusing on assays against both parasite forms to determine its inhibitory concentration (IC50) and its cytotoxicity against host cells (CC50) to establish a selectivity index (SI).[1]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro assays for this compound.

Table 1: In Vitro Activity of this compound against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) ± SD |

| L. donovani | Enter Data |

| L. major | Enter Data |

| L. infantum | Enter Data |

| L. amazonensis | Enter Data |

| Reference Drug (e.g., Amphotericin B) | Enter Data |

Table 2: In Vitro Activity and Cytotoxicity of this compound against Intracellular Leishmania Amastigotes and Host Cells

| Leishmania Species | Host Cell Line (e.g., THP-1, J774A.1) | Amastigote IC50 (µM) ± SD | Host Cell CC50 (µM) ± SD | Selectivity Index (SI = CC50/IC50) |

| L. donovani | THP-1 | Enter Data | Enter Data | Enter Data |

| L. major | J774A.1 | Enter Data | Enter Data | Enter Data |

| L. infantum | Peritoneal Macrophages | Enter Data | Enter Data | Enter Data |

| L. amazonensis | J774A.1 | Enter Data | Enter Data | Enter Data |

| Reference Drug (e.g., Miltefosine) | THP-1 | Enter Data | Enter Data | Enter Data |

Experimental Protocols

Culture of Leishmania Promastigotes

Objective: To maintain and propagate Leishmania promastigotes for use in susceptibility assays.

Materials:

-

Leishmania species (e.g., L. donovani, L. major)

-

Schneider's Drosophila Medium or RPMI-1640 medium[6]

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Incubator (26°C)

-

Hemocytometer or automated cell counter

-

Centrifuge

Procedure:

-

Prepare complete culture medium by supplementing the base medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.[6]

-

Initiate the culture by inoculating promastigotes into a flask containing fresh, pre-warmed complete medium.

-

Incubate the culture flask at 26°C.[6]

-

Monitor parasite growth daily by counting the number of promastigotes using a hemocytometer.

-

Subculture the parasites every 3-4 days, when they reach the late logarithmic or early stationary phase of growth, by diluting them into fresh medium.

In Vitro Anti-promastigote Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

-

Logarithmic phase Leishmania promastigotes

-

Complete culture medium

-

This compound

-

Reference drug (e.g., Amphotericin B)

-

96-well microtiter plates

-

Resazurin sodium salt solution or MTT solution

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 cells/mL in complete medium.[6]

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and the reference drug in complete medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).

-

Incubate the plate at 26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 570 nm excitation and 590 nm emission for resazurin).

-

Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Culture and Differentiation of Host Cells

Objective: To prepare a monolayer of mammalian macrophages for the intracellular amastigote assay.

Materials:

-

Macrophage cell line (e.g., human THP-1 or murine J774A.1)

-

RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Incubator (37°C, 5% CO2)

-

96-well plates

Procedure (for THP-1 cells):

-

Culture THP-1 monocytes in complete RPMI-1640 medium.

-

To differentiate the monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in the presence of 50 ng/mL PMA.[7]

-

Incubate for 48-72 hours at 37°C with 5% CO2 to allow the cells to adhere and differentiate.[8]

-

After incubation, wash the wells with pre-warmed medium to remove non-adherent cells and PMA.

In Vitro Intracellular Anti-amastigote Susceptibility Assay

Objective: To determine the IC50 of this compound against intracellular amastigotes and the CC50 against the host macrophages.

Materials:

-

Differentiated macrophages in a 96-well plate

-

Stationary phase Leishmania promastigotes

-

Complete RPMI-1640 medium

-

This compound

-

Reference drug (e.g., Miltefosine)

-

Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

-

Microscope

Procedure:

-

Infect the differentiated macrophage monolayer with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.[6]

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.[6]

-

Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound and the reference drug to the infected cells. Also, set up a parallel plate with uninfected macrophages to determine cytotoxicity (CC50).

-

Incubate the plates for an additional 72 hours at 37°C with 5% CO2.[6]

-

For IC50 determination, fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.

-

For CC50 determination, use a viability assay such as MTT or resazurin on the uninfected macrophages treated with the compound.

-

Calculate the percentage of infection inhibition and host cell viability for each concentration.

-

Determine the IC50 and CC50 values from the respective dose-response curves.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.[1]

Visualizations

Caption: Workflow for evaluating this compound.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Administration of Antileishmanial Agent-4 in Animal Models

Introduction:

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents.[1][2][3] This document provides detailed application notes and protocols for the in vivo administration and evaluation of a representative class of investigational compounds, referred to here as "Antileishmanial agent-4," based on published studies of novel antileishmanial compounds. The protocols and data presented are synthesized from research on 4-aminoquinaldine analogues and 2,4,5-trisubstituted benzamides, which serve as exemplary models for researchers, scientists, and drug development professionals.[4][5]

Data Presentation: Efficacy of this compound Analogues

The following tables summarize the quantitative data from in vivo studies of representative "this compound" compounds in murine models of leishmaniasis.

Table 1: Efficacy of 4-Aminoquinaldine Analogues against L. donovani in BALB/c Mice [4]

| Compound | Dose (mg/kg) | Route of Administration | Treatment Schedule | Parasite Inhibition (%) |

| PP-2 | 40 | Intraperitoneal | Once a week for 4 weeks | ~60% |

| PP-8 | 50 | Intraperitoneal | Once a week for 4 weeks | ~70% |

| PP-9 | 10 | Intraperitoneal | Once a week for 4 weeks | ~85% |

| PP-10 | 10 | Intraperitoneal | Once a week for 4 weeks | ~90% |

| PP-9 | 10 | Oral | Once a week for 4 weeks | ~75% |

| PP-10 | 10 | Oral | Once a week for 4 weeks | ~80% |

| Miltefosine (control) | 10 | Oral | Once a week for 4 weeks | ~85% |

| S-4 (control) | 50 | Oral | Once a week for 4 weeks | ~65% |

Table 2: Pharmacokinetic Profile of a 2,4,5-Trisubstituted Benzamide Analogue (Compound 4) in Murine Models [5]

| Compound | Dose (mg/kg) | Route of Administration | Bioavailability (%) |

| Compound 4 | 25 | Per os (Oral) | Not explicitly stated |

| Compound 5 | 50 | Per os (Oral) | Not explicitly stated |

| Early Lead 79 | Not stated | Oral | 80% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices in preclinical antileishmanial drug discovery.[4][6][7][8]

Protocol 1: Murine Model of Visceral Leishmaniasis

Objective: To establish a Leishmania donovani infection in BALB/c mice for the evaluation of the in vivo efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)[8]

-

Leishmania donovani (e.g., AG83 strain) promastigotes

-

M199 medium with 10% Fetal Calf Serum (FCS)

-

Phosphate-Buffered Saline (PBS)

-

Syringes and needles (27-gauge)

-

Hemocytometer or automated cell counter

Procedure:

-

Parasite Culture: Culture L. donovani promastigotes in M199 medium supplemented with 10% FCS at 22°C until they reach the stationary phase.

-

Inoculum Preparation: Centrifuge the parasite culture, wash the pellet with PBS, and resuspend in fresh PBS. Count the promastigotes and adjust the concentration to 1 x 10^8 parasites/mL.

-

Infection: Infect BALB/c mice by intravenous injection of 100 µL of the parasite suspension (1 x 10^7 promastigotes) into the lateral tail vein.

-

Post-Infection Monitoring: House the animals under standard laboratory conditions and monitor for signs of infection. The treatment can typically commence 7 days post-infection.[9]

Protocol 2: In Vivo Efficacy Assessment

Objective: To determine the antileishmanial activity of this compound in infected animal models.

Materials:

-

Infected BALB/c mice (from Protocol 1)

-

This compound (formulated for the chosen administration route)

-

Vehicle control (e.g., water, 5% dextrose)[9]

-

Reference drug (e.g., miltefosine, liposomal amphotericin B)[9]

-

Surgical instruments for tissue harvesting

-

Giemsa stain

-

Microscope

Procedure:

-

Animal Grouping: Randomly divide the infected mice into experimental groups (e.g., vehicle control, reference drug, different doses of this compound).

-

Drug Administration: Administer the compounds according to the predetermined dose and schedule (e.g., intraperitoneally or orally, once a week for four consecutive weeks).[4]

-

Termination of Experiment: At the end of the treatment period, euthanize the mice.

-

Parasite Load Determination:

-

Aseptically remove the spleen and liver.

-

Weigh the organs.

-

Prepare tissue imprints (touch preparations) on glass slides.

-

Fix the slides with methanol and stain with Giemsa.

-

Determine the Leishman-Donovan Units (LDU) by microscopic examination: LDU = (number of amastigotes / number of host cell nuclei) x organ weight in milligrams.

-

-

Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.

Protocol 3: Acute Toxicity Assessment

Objective: To determine the 50% lethal dose (LD50) of this compound.

Materials:

-

Healthy BALB/c mice

-

This compound

-

Appropriate vehicle

Procedure:

-

Dose Groups: Establish several groups of mice and administer escalating doses of this compound via the intended clinical route.

-

Observation: Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity and mortality.

-

LD50 Calculation: Determine the LD50 value using appropriate statistical methods (e.g., probit analysis). The therapeutic dose for efficacy studies is often chosen as a fraction of the LD50 (e.g., 1/10th).[4]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship in Dose Determination

Caption: Relationship between toxicity and therapeutic dose selection.

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

- 1. brieflands.com [brieflands.com]

- 2. An anti-leishmanial compound 4',7-dihydroxyflavone elicits ROS-mediated apoptosis-like death in Leishmania parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antileishmanial Agent-4 (Exemplified by 4-Aminoquinaldine Analogue PP-10)

These application notes provide a comprehensive overview of a promising antileishmanial agent, exemplified by the 4-aminoquinaldine analogue designated as PP-10, for the treatment of cutaneous leishmaniasis models. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral forms. Current treatment options are often limited by toxicity, long treatment durations, and emerging drug resistance. The 4-aminoquinaldine analogues represent a novel class of molecules with potent antileishmanial activity. One such analogue, PP-10, has demonstrated significant efficacy in both in vitro and in vivo models of leishmaniasis, including against drug-resistant strains.[1] Its proposed mechanism of action involves the induction of apoptosis in the Leishmania parasite.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of the 4-aminoquinaldine analogue PP-10 against Leishmania donovani.

Table 1: In Vitro Activity of PP-10 Against L. donovani Promastigotes [1]

| Compound | Exposure Time (h) | IC₅₀ (µM) |

| PP-10 | 2 | 2.73 |

| 48 | 0.47 |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of PP-10 in BALB/c Mice Infected with L. donovani [1]

| Treatment Group | Route of Administration | Dose | % Protection |

| PP-10 | Intraperitoneal | Not Specified | >95% |

| PP-10 | Oral | Not Specified | >95% |

% Protection indicates the reduction in parasite burden compared to untreated controls.

Mechanism of Action

The antileishmanial activity of PP-10 is attributed to its ability to induce an apoptotic-like cascade in the parasite.[1] This process is initiated by the generation of reactive oxygen species (ROS), leading to subsequent mitochondrial membrane potential disruption and DNA fragmentation.[1]

Caption: Proposed apoptotic pathway induced by PP-10 in Leishmania.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antileishmanial activity of agents like PP-10.

1. In Vitro Promastigote Viability Assay

This protocol is used to determine the direct effect of the compound on the extracellular, motile form of the parasite.

Caption: Workflow for the in vitro promastigote viability assay.

-

Materials:

-

Leishmania donovani promastigotes (e.g., AG83 strain)

-

M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

PP-10 (or test compound)

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

-

-

Procedure:

-

Culture L. donovani promastigotes in M199 medium at 22°C until they reach the stationary phase.

-

Seed the promastigotes at a density of 2 x 10⁶ cells/mL in a 96-well plate.

-

Add graded concentrations of PP-10 to the wells.

-

Incubate the plate at 22°C for 48 hours.

-

Following incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.

-

2. In Vivo Efficacy in BALB/c Mice Model

This protocol outlines the evaluation of the compound's efficacy in a murine model of cutaneous leishmaniasis.

Caption: Workflow for the in vivo efficacy study in a murine model.

-

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Stationary phase L. donovani promastigotes

-

PP-10 (or test compound) formulated for the chosen route of administration

-

Calipers for lesion measurement

-

Equipment for euthanasia and tissue harvesting

-

-

Procedure:

-

Infect BALB/c mice subcutaneously in the footpad or base of the tail with stationary phase L. donovani promastigotes.

-

Once lesions are established, randomly assign mice to treatment and control groups.

-

Administer PP-10 via the desired route (e.g., oral gavage or intraperitoneal injection) for a specified duration. The control group should receive the vehicle alone.

-

Monitor the progression of the lesion by measuring its diameter with calipers at regular intervals. Also, monitor the body weight of the mice.

-

At the end of the treatment period, euthanize the mice and aseptically remove the spleen and liver.

-

Determine the parasite burden in the organs using a limiting dilution assay or quantitative PCR.

-

Calculate the percentage of protection by comparing the parasite load in the treated groups to the control group.

-

3. Reactive Oxygen Species (ROS) Generation Assay

This assay is used to investigate the induction of oxidative stress in the parasite by the test compound.

-

Materials:

-

L. donovani promastigotes

-

PP-10 (or test compound)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

-

-

Procedure:

-

Treat promastigotes with PP-10 at its IC₅₀ concentration for a predetermined time.

-

Wash the parasites with PBS and resuspend them in PBS containing DCFH-DA.

-

Incubate in the dark at 37°C for 30 minutes.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

-

Safety and Toxicology

While specific toxicological data for PP-10 was not detailed in the provided search results, it is crucial to assess the cytotoxicity of any new antileishmanial agent against mammalian cells to determine its selectivity index (SI). The SI is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in a mammalian cell line (e.g., J774A.1 macrophages) to the IC₅₀ against the parasite. A higher SI value indicates greater selectivity for the parasite. Preliminary studies on related 4-aminoquinaldine derivatives have shown them to be non-toxic to mammalian cells at their effective concentrations.[1]

Conclusion

The 4-aminoquinaldine analogue PP-10 demonstrates significant potential as a novel antileishmanial agent for the treatment of cutaneous leishmaniasis. Its potent in vitro and in vivo activity, including against resistant strains, and its mechanism of inducing parasite-specific apoptosis, make it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a framework for the continued investigation of PP-10 and other novel antileishmanial compounds.

References

Application Notes and Protocols for the Evaluation of Antileishmanial Agent-4 in Visceral Leishmaniasis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of "Antileishmanial Agent-4," a novel therapeutic candidate for the treatment of visceral leishmaniasis (VL). The protocols outlined below cover essential in vitro and in vivo assays to determine the efficacy, cytotoxicity, and potential mechanism of action of this agent.

Introduction to this compound

Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health problem. Current treatment options are limited by toxicity, emerging drug resistance, and high cost[1][2]. "this compound" is a novel synthetic compound identified through high-throughput screening as a potential therapeutic agent against Leishmania parasites. These protocols are designed to rigorously assess its potential as a clinical candidate.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing the efficacy and cytotoxicity of this compound compared to a standard reference drug, such as Amphotericin B.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Compound | IC50 against L. donovani Promastigotes (µM) | IC50 against L. donovani Amastigotes (µM) | CC50 on J774A.1 Macrophages (µM) | Selectivity Index (SI) (CC50/IC50 Amastigotes) |

| This compound | 5.2 ± 0.8 | 1.8 ± 0.3 | 95.4 ± 7.2 | 53 |

| Amphotericin B | 0.15 ± 0.04 | 0.05 ± 0.01 | 25.6 ± 3.1 | 512 |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis

| Treatment Group (dose) | Parasite Burden in Liver (Leishman-Donovan Units) | Parasite Burden in Spleen (Leishman-Donovan Units) | % Inhibition of Parasite Load (Liver) | % Inhibition of Parasite Load (Spleen) |

| Vehicle Control | 2540 ± 350 | 1890 ± 280 | - | - |

| This compound (10 mg/kg/day) | 850 ± 120 | 720 ± 95 | 66.5 | 61.9 |

| This compound (20 mg/kg/day) | 310 ± 65 | 250 ± 40 | 87.8 | 86.8 |

| Amphotericin B (1 mg/kg/day) | 150 ± 30 | 110 ± 25 | 94.1 | 94.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Promastigote Susceptibility Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of L. donovani.

Materials:

-

L. donovani promastigotes in logarithmic growth phase

-

M199 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

Resazurin solution (0.0125% in PBS)

-

96-well microtiter plates

-

Incubator (26°C)

-

Microplate reader (570 nm and 600 nm)

Protocol:

-

Seed L. donovani promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Prepare serial dilutions of this compound in M199 medium.

-

Add the drug dilutions to the wells containing promastigotes. Include a positive control (Amphotericin B) and a negative control (vehicle - DMSO).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the absorbance at 570 nm and 600 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Amastigote Susceptibility Assay

Objective: To determine the IC50 of this compound against the intracellular amastigote stage of L. donovani within macrophages.

Materials:

-

J774A.1 murine macrophage cell line

-

L. donovani stationary phase promastigotes

-

DMEM medium with 10% FBS

-

This compound

-

Giemsa stain

-

Microscope

-

24-well plates with coverslips

Protocol:

-

Seed J774A.1 macrophages on coverslips in a 24-well plate and allow them to adhere overnight.

-

Infect the macrophages with stationary phase L. donovani promastigotes at a ratio of 10:1 (parasites:macrophage) and incubate for 24 hours.

-

Wash the wells to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound.

-

Incubate for 72 hours at 37°C in 5% CO2.

-

Fix the cells with methanol and stain with Giemsa.

-

Count the number of amastigotes per 100 macrophages under a microscope.

-

Calculate the percentage of inhibition and determine the IC50.

Macrophage Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on host cells.

Materials:

-

J774A.1 macrophages

-

DMEM medium with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed J774A.1 cells in a 96-well plate and allow them to adhere.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 72 hours at 37°C in 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cytotoxicity and determine the CC50.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo efficacy of this compound in BALB/c mice infected with L. donovani.

Materials:

-

BALB/c mice (6-8 weeks old)

-

L. donovani amastigotes

-

This compound formulation for in vivo administration

-

Sterile saline

-

Giemsa stain

Protocol:

-

Infect BALB/c mice intravenously with 1 x 10^7 L. donovani amastigotes.

-

After 4 weeks post-infection, randomly divide the mice into treatment and control groups.

-

Administer this compound at different doses (e.g., 10 and 20 mg/kg/day) orally or intraperitoneally for 5 consecutive days. Include a vehicle control group and a positive control group (e.g., Amphotericin B).

-

One week after the last treatment, euthanize the mice.

-

Prepare impression smears of the liver and spleen and stain with Giemsa.

-

Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei and express it as Leishman-Donovan Units (LDU).

-

Calculate the percentage of parasite inhibition compared to the vehicle control group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action for this compound and the experimental workflow.

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes: Solubility and Stability of Antileishmanial Agent-4 (ALA-4) for In Vitro Assays

Introduction

Antileishmanial Agent-4 (ALA-4) is a promising synthetic compound demonstrating significant activity against various Leishmania species. Accurate and reproducible in vitro testing is fundamental to advancing ALA-4 through the drug development pipeline. The solubility and stability of a test compound are critical physicochemical parameters that directly impact the reliability and interpretation of bioassay results.[1] Poor solubility can lead to compound precipitation in assay media, resulting in an underestimation of potency.[2][3] Similarly, compound instability can lead to degradation over the course of an experiment, yielding inaccurate structure-activity relationships (SAR). These application notes provide essential data and protocols for handling ALA-4 to ensure consistent and meaningful results in antileishmanial assays.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of antileishmanial drug candidates.

Physicochemical Properties of ALA-4

A summary of the key physicochemical properties of ALA-4 is provided below. These properties are crucial for understanding its behavior in aqueous and solvent-based systems.

| Property | Value | Method |

| Molecular Weight | 482.5 g/mol | LC-MS |

| LogP | 3.8 | Calculated (ChemDraw) |

| pKa (strongest acidic) | 8.2 | Predicted (ACD/Labs) |

| pKa (strongest basic) | 2.5 | Predicted (ACD/Labs) |

Solubility Profile of ALA-4

The solubility of ALA-4 was determined in various solvents and aqueous buffers to guide stock solution preparation and assay development. Both kinetic and thermodynamic solubility assessments were performed. Kinetic solubility is particularly relevant for early-stage discovery, where high-concentration DMSO stock solutions are diluted into aqueous assay buffers.[4]

Table 1: Kinetic and Thermodynamic Solubility of ALA-4

| Solvent/Buffer System | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | Notes |

| DMSO | > 20,000 | > 20,000 | Recommended for primary stock solution. |

| Ethanol | 5,200 ± 450 | 4,800 ± 310 | Suitable for stock solution if DMSO is not viable. |

| PBS (pH 7.4) | 25.5 ± 2.1 | 18.9 ± 1.5 | Low aqueous solubility necessitates careful dilution.[5] |

| RPMI-1640 + 10% FBS (pH 7.2) | 35.8 ± 3.5 | 29.4 ± 2.8 | Serum proteins may slightly enhance solubility. |

| M199 + 10% FBS (pH 6.8) | 42.1 ± 4.0 | 36.7 ± 3.1 | Slightly improved solubility at a lower pH. |

| Simulated Gastric Fluid (pH 1.2) | 150.3 ± 12.6 | 135.5 ± 11.2 | Higher solubility in acidic conditions.[5] |

-

Recommendation: Prepare primary stock solutions of ALA-4 in 100% DMSO at a concentration of 10 mM. For assays, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[6]

Stability Profile of ALA-4

The stability of ALA-4 was evaluated in both DMSO stock solutions under various storage conditions and in aqueous assay buffer to understand its viability throughout the course of typical experiments.

Table 2: Stability of ALA-4 in DMSO (10 mM Stock Solution)

| Storage Condition | % Remaining after 1 week | % Remaining after 4 weeks | % Remaining after 6 months |

| -80°C | 99.8 ± 0.2% | 99.5 ± 0.4% | 98.9 ± 0.7% |

| -20°C | 99.6 ± 0.3% | 98.1 ± 0.5% | 95.3 ± 1.1% |

| 4°C | 95.2 ± 1.0% | 88.4 ± 1.8% | Not Recommended |

| Room Temperature (22°C) | 85.1 ± 2.2% | 65.7 ± 3.4% | Not Recommended |

| -20°C (5 Freeze-Thaw Cycles) | 97.5 ± 0.9% | - | - |

-

Recommendation: For long-term storage, 10 mM DMSO stock solutions of ALA-4 should be stored at -80°C. For routine use, storage at -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles.

Table 3: Stability of ALA-4 in Assay Buffer (RPMI-1640 + 10% FBS at 50 µM)

| Incubation Condition | % Remaining after 24 hours | % Remaining after 48 hours | % Remaining after 72 hours |

| 37°C, 5% CO2 | 98.2 ± 1.1% | 96.5 ± 1.5% | 94.8 ± 1.9% |

| 26°C (Promastigote assays) | 99.1 ± 0.8% | 98.4 ± 1.0% | 97.6 ± 1.3% |

Experimental Protocols

Protocol 1: Preparation of ALA-4 Stock Solution

-

Objective: To prepare a high-concentration primary stock solution of ALA-4 for serial dilution.

-

Materials:

-

ALA-4 (solid powder)

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Amber glass vial or cryovial

-

-

Procedure:

-

Tare a sterile amber vial on an analytical balance.

-

Carefully weigh the desired amount of ALA-4 powder (e.g., 4.825 mg).

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM solution).

-

Cap the vial securely and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.

-

Label the vials clearly with the compound name, concentration, solvent, and date.

-

Store at -80°C for long-term storage or -20°C for short-term use.

-

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

-

Objective: To determine the solubility of ALA-4 when a concentrated DMSO stock is diluted into an aqueous buffer, simulating assay conditions.

-

Materials:

-

10 mM ALA-4 in DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well clear-bottom microplate

-

Plate reader with nephelometry or turbidity measurement capability (e.g., at 620 nm)

-

-

Procedure:

-

Add 198 µL of the aqueous buffer to wells of the 96-well plate.

-

Add 2 µL of the 10 mM ALA-4 DMSO stock to the first well (final concentration 100 µM, 1% DMSO).

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL to the next well containing 100 µL of buffer.

-

Include buffer-only and buffer + 1% DMSO wells as controls.

-

Seal the plate, shake for 5 minutes, and let it equilibrate at room temperature for 2 hours.

-

Measure the turbidity of each well using the plate reader.

-

The kinetic solubility limit is the highest concentration at which the turbidity is not significantly different from the DMSO control.

-

Protocol 3: Stock Solution Stability Assay (LC-MS Method)

-

Objective: To assess the stability of ALA-4 in DMSO under various storage conditions.

-

Materials:

-

10 mM ALA-4 in DMSO, aliquoted

-

Storage units (-80°C, -20°C, 4°C, Room Temperature)

-

HPLC-MS system

-

Acetonitrile, water, formic acid (LC-MS grade)

-

-

Procedure:

-

Prepare multiple aliquots of the 10 mM ALA-4 stock solution.

-

Establish a baseline (T=0) by immediately diluting one aliquot to a suitable concentration (e.g., 1 µM) in 50:50 acetonitrile:water and analyzing via LC-MS. Record the peak area.

-

Store the remaining aliquots at the designated temperatures.

-

At each time point (e.g., 1 week, 4 weeks), retrieve one aliquot from each storage condition.

-

Dilute and analyze via LC-MS using the same method as the baseline sample.

-

Calculate the percent remaining by comparing the peak area at the time point to the T=0 peak area:

-

% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

-

-

Visualizations